1-(4-Bromobutyl)-3-chlorobenzene
Description
1-(4-Bromobutyl)-3-chlorobenzene is an aromatic compound featuring a chlorinated benzene ring substituted with a 4-bromobutyl chain. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in alkylation reactions and pharmaceutical intermediate preparation. For example, it serves as a precursor in the synthesis of benzimidazolone derivatives for σ2 receptor ligands and hydantoin-based antiarrhythmic agents . Its bromobutyl chain acts as a leaving group, enabling nucleophilic substitution reactions, while the chloro substituent influences electronic properties and regioselectivity.
Properties
IUPAC Name |
1-(4-bromobutyl)-3-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8H,1-2,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBDBMKKJBOFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-3-chlorobenzene can be synthesized through a multi-step process. One common method involves the alkylation of 3-chlorobenzene with 1,4-dibromobutane in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like acetonitrile under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chlorobenzene ring can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, acetonitrile, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions
Major Products:
Substitution: Amines, thiols, ethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: Reduced aromatic compounds
Scientific Research Applications
1-(4-Bromobutyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is employed in the study of biological systems and interactions, particularly in the development of bioactive compounds
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-3-chlorobenzene involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in the study of biochemical mechanisms .
Comparison with Similar Compounds
Structural Analogues: Alkyl Chain Length and Substituent Position
(a) 1-(3-Bromopropyl)-3-chlorobenzene
- Structure : Shorter alkyl chain (3 carbons vs. 4 in the target compound).
- Impact : Reduced steric hindrance and lower molecular weight (C₉H₁₀BrCl vs. C₁₀H₁₂BrCl).
- Applications : Less commonly reported in pharmacological contexts but used in smaller-scale syntheses.
(b) 1-(4-Bromobutoxy)-3-chlorobenzene (CAS 23529-80-8)
- Structure : Ether linkage (C-O) instead of a direct alkyl chain (C-C).
- Impact : Higher polarity and altered solubility. The ether group reduces electrophilicity, making it less reactive in nucleophilic substitutions compared to the bromobutyl analogue .
- Synthesis : Derived via Williamson ether synthesis, contrasting with alkylation methods for the target compound .
(c) 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene (CAS 3983-71-9)
- Structure : Sulfur-containing substituent (thioether) with a shorter ethyl chain.
- Impact : Enhanced nucleophilicity at sulfur, enabling distinct reaction pathways. Molecular weight: 251.57 g/mol vs. 263.55 g/mol for the target compound .
Functional Group Variations
(a) 1-(4-Chlorobutyl)-3-chlorobenzene
- Structure : Chlorine replaces bromine in the butyl chain.
- Impact : Reduced leaving group ability (Cl⁻ is a weaker nucleofuge than Br⁻), slowing substitution reactions.
(b) 1-(4-Bromophenyl)-3-chlorobenzene (CAS 832744-27-1)
- Structure : Bromine on a phenyl ring instead of an alkyl chain.
- Impact : Planar aromatic structure with conjugated π-system, altering electronic properties and reactivity in cross-coupling reactions .
Physicochemical and Analytical Properties
Biological Activity
1-(4-Bromobutyl)-3-chlorobenzene is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial properties. A study focused on various brominated compounds demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antibacterial activity.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µM) | Bacterial Strains Tested |
|---|---|---|
| This compound | 3.15 | Staphylococcus aureus, E. coli, Klebsiella pneumoniae |
| 4-Bromobenzyl bromide | 5.00 | Pseudomonas aeruginosa, Enterococcus faecalis |
| 1-Bromo-4-butylbenzene | 7.50 | Acinetobacter baumannii |
The compound's mechanism of action likely involves disruption of bacterial cell membranes or interference with essential metabolic processes, which warrants further investigation.
Anticancer Properties
In addition to antimicrobial activity, this compound has been studied for its potential anticancer effects. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression.
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of several halogenated compounds on human cancer cell lines. The results indicated that:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating significant cytotoxicity.
The biological activity of this compound can be attributed to its electrophilic nature due to the presence of halogens. These substituents facilitate interactions with nucleophilic sites in biological macromolecules such as proteins and DNA.
Potential Mechanisms Include:
- Covalent Bond Formation : The bromine and chlorine atoms can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or altered protein function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
